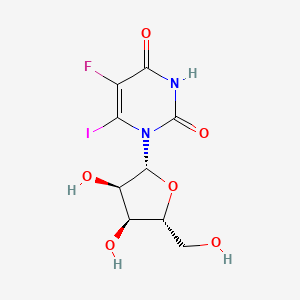

5-Fluoro-6-iodouridine

Overview

Description

5-Fluoro-6-iodouridine is a powerful compound with remarkable antiviral attributes. Its unique combination of fluorine and iodine moieties contributes to its efficacy. The compound efficiently impedes viral replication while simultaneously reducing the viral burden .

Synthesis Analysis

Several synthesis methods exist for 5-Fluoro-6-iodouridine. One notable approach involves reacting the compound with trifluoroacetic acid in water at temperatures ranging from 0 to 20°C. Darkness is essential during this reaction. The yield achieved is approximately 90% .

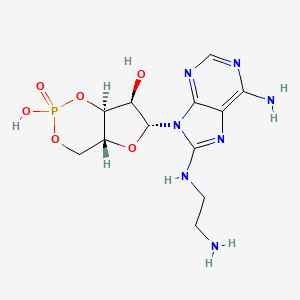

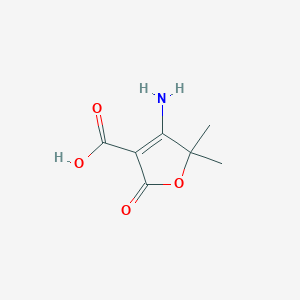

Molecular Structure Analysis

The molecular formula of 5-Fluoro-6-iodouridine is C9H10FIN2O6 , with an average mass of approximately 388.088 Da . The compound’s structure includes a pyrimidine base attached to a sugar moiety, which is characteristic of nucleosides .

Chemical Reactions Analysis

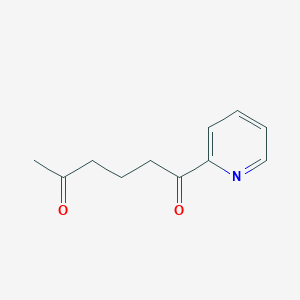

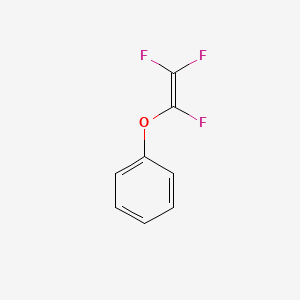

While specific chemical reactions involving 5-Fluoro-6-iodouridine may vary, its fluorine substitution significantly influences the chemical outcomes. Fluoroalkylation reactions, which transfer fluoroalkyl groups to substrates, are particularly relevant for synthesizing organofluorine compounds .

Physical And Chemical Properties Analysis

Scientific Research Applications

- Research : A series of novel 5-FIU derivatives have been synthesized and evaluated for their antitumor activities. Some compounds effectively inhibit tumor cell growth in vitro, but in vivo trials revealed liver and lung tissue toxicity .

- Research : Fluorinated pyrimidines, including 5-FU, are used to treat cancer. Researchers continue to explore modifications and prodrugs to enhance their pharmacological properties .

Antitumor Activity

Fluorinated Pyrimidines

Mechanism of Action

Target of Action

5-Fluoro-6-iodouridine, also known as 5-fluorouridine, primarily targets uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

5-Fluorouridine interacts with its target, uridine phosphorylase, by integrating into the pyrimidine nucleosides and analogues . This interaction can lead to the disruption of normal cellular processes, such as DNA replication and RNA transcription .

Biochemical Pathways

The compound affects the pyrimidine salvage pathway, leading to downstream effects on DNA replication and RNA transcription . Non-coding RNAs play a central role in the response to 5-Fluorouridine, modulating cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Result of Action

The molecular and cellular effects of 5-Fluorouridine’s action primarily involve the inhibition of DNA replication and RNA transcription . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluorouridine. For instance, the presence of certain microorganisms can affect the degradation of the compound . Additionally, the concentration of the compound and the amount ingested over time can influence its beneficial or harmful effects .

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FIN2O6/c10-3-6(11)13(9(18)12-7(3)17)8-5(16)4(15)2(1-14)19-8/h2,4-5,8,14-16H,1H2,(H,12,17,18)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXHATZRJXXACM-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=C(C(=O)NC2=O)F)I)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FIN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583099 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-iodouridine | |

CAS RN |

87818-06-2 | |

| Record name | 5-Fluoro-6-iodouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

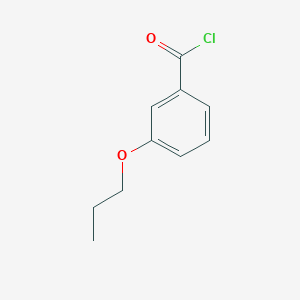

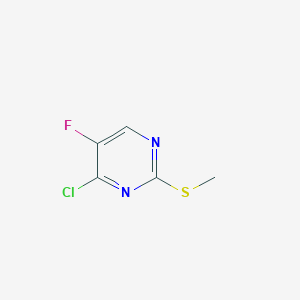

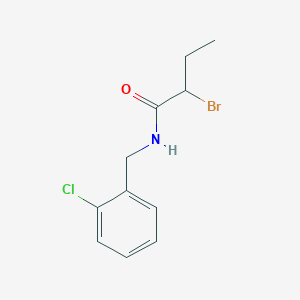

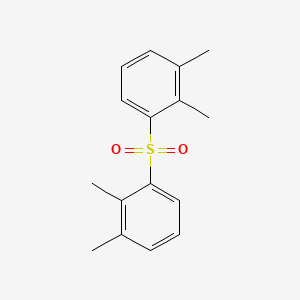

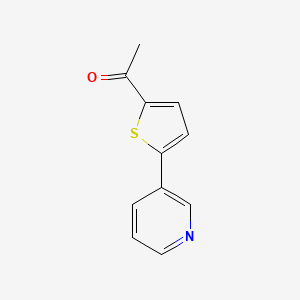

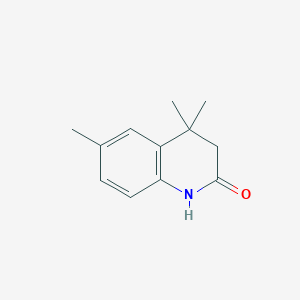

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

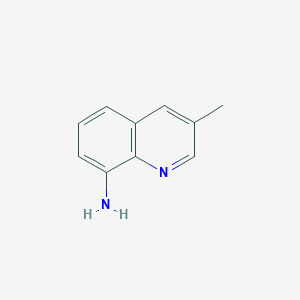

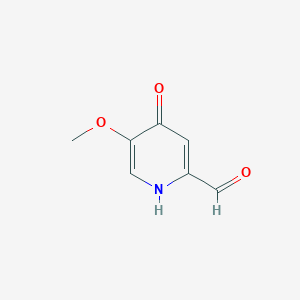

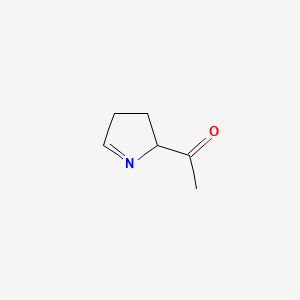

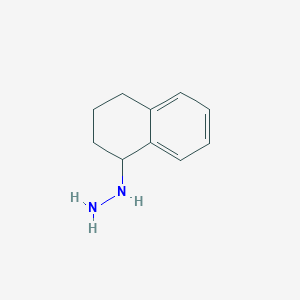

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.